molecular formula C28H41ClN8O8 B1447682 Boc-gln-gly-arg-amc hcl CAS No. 133448-21-2

Boc-gln-gly-arg-amc hcl

Cat. No. B1447682
M. Wt: 653.1 g/mol
InChI Key: BLJIQVVJEMIKHP-HLRBRJAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-gln-gly-arg-amc hcl” is also known as “Boc-QGR-AMC”. It is a fluorogenic substrate for coagulation factor XIIa and trypsin . It is a synthetic compound with a molecular weight of 653.14 .


Molecular Structure Analysis

The molecular formula of “Boc-gln-gly-arg-amc hcl” is C28H41ClN8O8 . The IUPAC name is tert-butyl N-[(2S)-5-amino-1-[[2-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride .


Physical And Chemical Properties Analysis

“Boc-gln-gly-arg-amc hcl” has a molecular weight of 653.14 . It is recommended to be stored at temperatures below -15°C .

Relevant Papers

  • “Kinetic investigation of soybean trypsin-like enzyme catalysis” by M.Nishikata, J. Biochem. (Tokyo), 97, 1001 (1985) .
  • “Highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases and trypsin” by S.Kawabata et al., Eur. J. Biochem., 172, 17 (1988) .

Scientific Research Applications

Application in COVID-19 Research

  • Summary of the Application: Boc-Gln-Gly-Arg-AMC HCl has been used in the development of preclinical assays for the discovery of new or repurposing of FDA-approved therapies for COVID-19 .
  • Methods of Application: The compound is used in an enzymatic TMPRSS2 assay for the assessment of clinical candidates and discovery of inhibitors as potential treatment of COVID-19 . The assay is suitable for high throughput application and can quantify inhibition down to subnanomolar concentrations .
  • Results or Outcomes: The assay was used to assess the inhibition of camostat, nafamostat, and gabexate, clinically approved agents in Japan. The rank order potency for the compounds tested are nafamostat (IC50 = 0.27 nM), camostat (IC50 = 6.2 nM), FOY-251 (IC50 = 33.3 nM), and gabexate (IC50 = 130 nM) .

Application as a Fluorogenic Substrate

  • Summary of the Application: Boc-Gln-Gly-Arg-AMC HCl is a fluorogenic substrate for coagulation factor XIIa and trypsin .
  • Methods of Application: The compound is used as a substrate in enzymatic assays to measure the activity of coagulation factor XIIa and trypsin .
  • Results or Outcomes: The specific results or outcomes of these assays would depend on the specific experimental conditions and objectives .

Application as a Trypsin Substrate

  • Summary of the Application: Boc-Gln-Gly-Arg-AMC HCl is used as a fluorogenic substrate to measure the enzymatic activity of trypsin .
  • Methods of Application: The compound is used in enzymatic assays. When trypsin cleaves the peptide bond, the AMC group is released, producing a fluorescent signal that can be measured .
  • Results or Outcomes: The specific results or outcomes of these assays would depend on the specific experimental conditions and objectives .

Application in Urokinase and Tissue-Type Plasminogen Activator Assay

  • Summary of the Application: Z-GGR-AMC, a similar compound to Boc-Gln-Gly-Arg-AMC HCl, has been used as a substrate in a direct fluorometric assay of urokinase and tissue-type plasminogen activator .
  • Methods of Application: The compound is used in enzymatic assays. When urokinase or tissue-type plasminogen activator cleaves the peptide bond, the AMC group is released, producing a fluorescent signal that can be measured .
  • Results or Outcomes: The specific results or outcomes of these assays would depend on the specific experimental conditions and objectives .

properties

IUPAC Name

tert-butyl N-[(2S)-5-amino-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N8O8.ClH/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4;/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32);1H/t18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJIQVVJEMIKHP-HLRBRJAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41ClN8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-gln-gly-arg-amc hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BR Salu, SC Pando, MVD Brito, AF Medina… - Platelets, 2019 - Taylor & Francis
The purpose of antithrombotic therapy is the prevention of thrombus formation and/or its extension with a minimum risk of bleeding. The inhibition of a variety of proteolytic processes, …
Number of citations: 12 www.tandfonline.com
JT Maier - 2013 - mediatum.ub.tum.de
The primary aim of this project was to recombinantly produce and purify synthetic pro-enzyme forms of three human proteases: KLK4, KLK8 and KLK15. The pro-peptide harbors a …
Number of citations: 2 mediatum.ub.tum.de
ME Lauer - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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